3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine
Description
The compound 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine features a pyridazine core substituted at position 3 with a furan ring and at position 6 with a piperazine moiety. The piperazine is further functionalized by a methyl group linked to a 2-methyl-1,3-oxazole heterocycle.
Properties
IUPAC Name |
4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13-18-14(12-24-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-23-16/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJNKIUTXBFANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxazole Ring: The oxazole ring is often synthesized via cyclization reactions involving 2-acetylfuran and hydroxylamine hydrochloride.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through Mannich reactions involving suitably substituted amines and formaldehyde.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various medical applications. Notably:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The presence of the piperazine moiety enhances its bioactivity against certain cancer types .
Pharmacological Studies
In pharmacological contexts, the compound has been explored for:
- Analgesic Effects : Various studies report that derivatives containing the pyridazine framework demonstrate potent analgesic activity without common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anti-inflammatory Properties : The anti-inflammatory efficacy of related compounds has been documented, indicating potential applications in treating conditions like arthritis, where inflammation plays a critical role .
Chemical Synthesis
In synthetic chemistry, 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine serves as a valuable intermediate:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in synthesizing various bioactive compounds, facilitating the development of new drugs .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in specific applications:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key comparisons include:
*Calculated based on formula C₁₇H₁₈N₆O₂.
Analysis :
- The target compound’s 2-methyl-1,3-oxazol-4-ylmethyl group may confer metabolic stability compared to bulkier aromatic substituents (e.g., fluorophenyl in ).
- In contrast, 4-chlorophenoxypropyl () introduces a flexible alkyl chain, which could improve binding to hydrophobic enzyme pockets .
Core Heterocycle Modifications
Variations in the central pyridazine scaffold and fused rings also impact activity:
Analysis :
- The target’s pyridazine core lacks the ketone group seen in pyridazinones (), which may reduce hydrogen-bonding capacity but improve membrane permeability.
Biological Activity
The compound 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound features multiple rings, including furan, oxazole, piperazine, and pyridazine. Its molecular formula is , with a molecular weight of 313.36 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.
- Receptor Modulation : It can interact with receptors involved in signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : It has shown promise in inhibiting the growth of various bacterial strains.
Antimicrobial Properties
Research indicates that derivatives of the compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds display effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have explored the anticancer potential of pyridazine derivatives. For example, one study reported that compounds similar to this compound induced apoptosis in cancer cell lines through caspase-dependent pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. A study indicated that certain derivatives could elevate levels of gamma-Aminobutyric acid (GABA) in the brain, which is critical for neuroprotection .
Case Studies
Research Findings
- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step reactions starting from accessible precursors .
- Biological Evaluation : In vitro studies have shown that the compound exhibits a broad spectrum of biological activities, making it a candidate for further pharmaceutical development .
- Future Directions : Ongoing research aims to explore the full therapeutic potential of this compound by evaluating its efficacy in vivo and identifying specific molecular targets involved in its action.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach is to:
Functionalize the pyridazine core at the 6-position via nucleophilic substitution with a piperazine derivative.
Introduce the oxazole-methyl group through alkylation or reductive amination, as seen in analogous piperazine-containing compounds .
Couple the furan moiety at the 3-position using Suzuki-Miyaura cross-coupling or direct arylation, ensuring regioselectivity via palladium catalysis.
Key challenges include optimizing reaction time and temperature to avoid side reactions (e.g., oxidation of the furan ring). Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Advanced: How can computational modeling improve the design of reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- ICReDD’s workflow integrates computed activation energies with experimental data to prioritize viable synthetic routes .
- Solvent effects can be modeled using COSMO-RS to select solvents that enhance yield, as demonstrated in analogous pyridazine syntheses .
This approach minimizes resource expenditure and accelerates route optimization.
Basic: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
A combination of techniques is required:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperazine and oxazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error, particularly for distinguishing regioisomers.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) gradients .
- FT-IR : Identify functional groups (e.g., C=N stretch in oxazole at ~1650 cm⁻¹) .
Advanced: How can contradictory biological activity data across studies be systematically resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
Meta-analysis : Pool data from studies like to identify trends (e.g., substituent effects on antimicrobial activity).
Dose-response validation : Re-evaluate conflicting results using IC50/EC50 curves with ≥10 concentration points.
Structural analogs : Compare with compounds like 3-(piperazin-1-yl)pyridazine derivatives, where substituent positioning critically affects activity .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Liquid-liquid extraction : Separate polar impurities using ethyl acetate and brine.
- Column chromatography : Use silica gel with a gradient elution (e.g., 5%→20% methanol in dichloromethane).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
- HPLC prep-scale : Employ reverse-phase columns for challenging separations of closely related analogs .
Advanced: What strategies enhance aqueous solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt formation : React with HCl or citric acid to improve solubility (e.g., piperazine protonation increases polarity) .
- Prodrug design : Introduce phosphate or PEG groups at the furan or pyridazine nitrogen, as seen in related fluorophenyl-containing compounds .
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes, guided by logP calculations (e.g., predicted logP >3 suggests poor solubility) .
Basic: How can in vitro binding assays validate target interactions?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based or radiometric methods (e.g., ³H-labeled substrates) to measure Ki values.
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure real-time binding kinetics (ka/kd) .
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm ligand-induced stabilization .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
Core modifications : Replace pyridazine with pyrimidine or triazine to assess heterocycle impact .
Substituent variation : Systematically alter the oxazole’s methyl group (e.g., CF3, ethyl) and piperazine’s N-alkyl chain .
Bioisosteric replacement : Substitute furan with thiophene or pyrrole and evaluate pharmacokinetic changes .
3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
